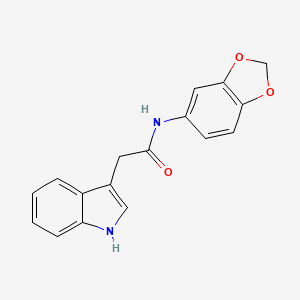

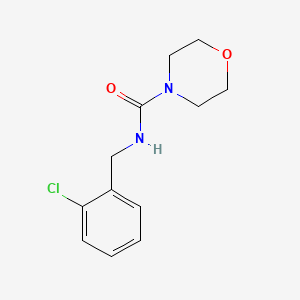

![molecular formula C18H14F2O3 B5884468 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-alkyne, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mécanisme D'action

The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves the formation of a covalent bond between the alkyne functional group and an azide group on the target molecule. This reaction is known as a click reaction and is highly specific and efficient, allowing for the labeling of biomolecules with high precision and minimal interference with their biological activity.

Biochemical and Physiological Effects

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has minimal biochemical and physiological effects on its own, as it is primarily used as a labeling agent in scientific research. However, its use in bioconjugation techniques can have significant effects on the biological activity of the labeled biomolecules, depending on the specific labeling strategy and application.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high specificity and efficiency in click reactions, which allows for precise labeling of biomolecules without interfering with their biological activity. Additionally, 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is stable and easy to use, making it a popular choice for bioconjugation experiments.

However, there are also some limitations to the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in lab experiments. One potential issue is the potential for non-specific labeling or cross-reactivity with other biomolecules, which can lead to false-positive results or interference with biological activity. Additionally, the cost of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling reagents can be relatively high, limiting its accessibility for some researchers.

Orientations Futures

There are many potential future directions for research involving 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling techniques. One area of interest is the development of new click chemistry reactions or modifications to existing reactions to improve their specificity, efficiency, or compatibility with different biomolecules. Additionally, there is ongoing research into the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling techniques in various applications, such as drug delivery, imaging, and diagnostics. Finally, there is a need for further investigation into the potential limitations and challenges associated with the use of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in various lab experiments, as well as the development of strategies to mitigate these issues.

Méthodes De Synthèse

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl alcohol with potassium carbonate and 4-ethyl-2H-chromen-2-one in the presence of a catalyst. The resulting intermediate compound is then reacted with propargyl bromide to yield 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one.

Applications De Recherche Scientifique

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. One of its primary uses is in the development of bioconjugation techniques, which involves the covalent attachment of biomolecules to other molecules or surfaces. 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is often used as a reactive linker in these techniques, allowing for the efficient and specific labeling of biomolecules with fluorescent dyes, imaging agents, or other functional groups.

Propriétés

IUPAC Name |

7-[(2,4-difluorophenyl)methoxy]-4-ethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2O3/c1-2-11-7-18(21)23-17-9-14(5-6-15(11)17)22-10-12-3-4-13(19)8-16(12)20/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVEKRAMYYXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

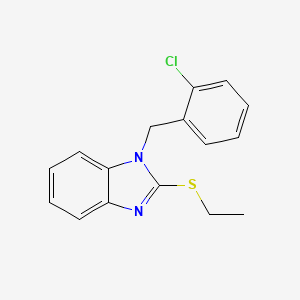

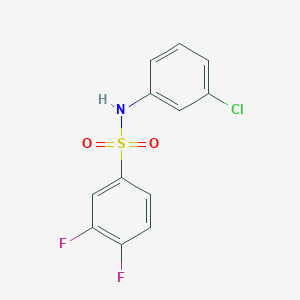

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)

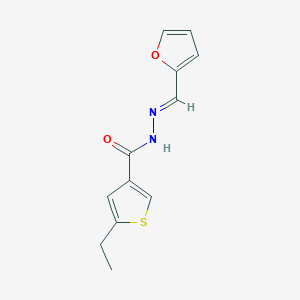

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)

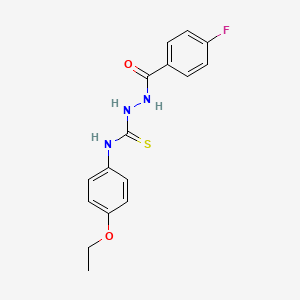

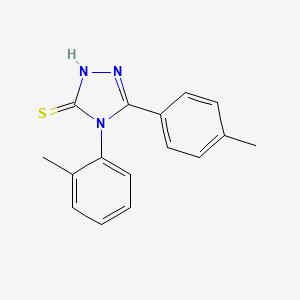

![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)

![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)

![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)